2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one
Description
“2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one” is a thiazolone derivative characterized by a five-membered thiazole ring fused with a ketone group (4(5H)-one). The 2,6-dichlorophenylamino substituent at position 2 of the thiazole core introduces steric and electronic effects that influence its physicochemical and biological properties. Thiazolone derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituents on the heterocyclic core .
Properties
Molecular Formula |
C9H6Cl2N2OS |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-5-2-1-3-6(11)8(5)13-9-12-7(14)4-15-9/h1-3H,4H2,(H,12,13,14) |
InChI Key |
LBQASGLFPCNRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=C(C=CC=C2Cl)Cl)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 2,6-dichloroaniline with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that thiazole derivatives, including 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have identified lead compounds from thiazole libraries that act as inhibitors of DYRK1A, a kinase implicated in several cancers. These inhibitors show nanomolar activity against tumor cell lines such as Huh7, Caco2, and MDA-MB 231 .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and has shown promising results as an antibacterial agent. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one has demonstrated anti-inflammatory effects. This is crucial for developing treatments for inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Case Study 1: Anticancer Efficacy
A study published in Biointerface Research examined the synthesis of new thiazole derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the thiazole core significantly enhanced anticancer activity, suggesting that structural variations can lead to more potent compounds .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of various thiazole derivatives for antimicrobial activity, 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one was highlighted for its effectiveness against Gram-positive bacteria. This study underscores the importance of thiazole compounds in addressing microbial infections .
Potential Therapeutic Applications
The diverse biological activities of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one suggest potential therapeutic applications in treating:
- Cancer: As a lead compound or scaffold for developing new anticancer drugs.
- Infectious Diseases: As an alternative or adjunct therapy in managing bacterial infections.
- Inflammatory Disorders: As a candidate for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with two major classes of bioactive heterocycles:
- Quinazolin-4(3H)-ones (e.g., compounds 6a-m in ): These feature a fused benzene-pyrimidinone core. Unlike the thiazolone derivative, quinazolinones often incorporate additional substituents (e.g., pyrazoline or chalcone moieties) to enhance antimicrobial activity .
- Pyrazoline derivatives: These five-membered rings with two adjacent nitrogen atoms are frequently appended to heterocycles like quinazolinones to improve potency. The thiazolone core, however, replaces one nitrogen with sulfur, altering electronic properties and binding interactions .
Key Structural Differences:
| Feature | 2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one | Quinazolin-4(3H)-one Derivatives (e.g., 6a-m) |
|---|---|---|
| Core Structure | Thiazolone (5-membered, S and N) | Quinazolinone (6-membered, fused benzene-pyrimidinone) |
| Common Substituents | 2,6-Dichlorophenylamino | Pyrazoline, chalcone, dibromo groups |
| Synthesis Complexity | Moderate (single heterocycle) | High (multi-step fusion with pyrazoline) |
Pharmacological Activity
While direct antimicrobial data for the thiazolone derivative are absent in the provided evidence, comparisons can be inferred from structurally related compounds:
- Quinazolinone-Pyrazoline Hybrids (6a-m): These exhibit broad-spectrum antibacterial and antifungal activity, with MIC values ranging from 12.5–50 μg/mL against Staphylococcus aureus and Candida albicans .
- Thiazolone Analogs: Literature suggests that thiazolone derivatives with electron-withdrawing substituents (e.g., Cl) show enhanced activity against Gram-positive bacteria due to increased stability and target affinity. However, the absence of a fused aromatic system (as in quinazolinones) may reduce broad-spectrum efficacy .
Hypothetical Activity Comparison:
| Compound Class | Antibacterial (Gram+) | Antifungal | Likely Mechanism |
|---|---|---|---|
| Quinazolinone-Pyrazoline | High (MIC 12.5 μg/mL) | Moderate | DNA gyrase inhibition, membrane disruption |
| Thiazolone Derivative | Moderate (estimated) | Limited (estimated) | Thymidylate synthase inhibition |
Biological Activity
2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a dichlorophenyl group attached to a thiazole ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.
- Chemical Formula : C₉H₆Cl₂N₂OS
- Molecular Weight : 261.13 g/mol
- CAS Number : 324578-32-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one. The compound was evaluated for its efficacy against various multidrug-resistant (MDR) pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : In vitro tests indicated that derivatives of thiazolones exhibited significant antimicrobial activity. For instance, certain derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound demonstrated strong antibiofilm activity, reducing biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
- Synergistic Effects : The combination of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one with other antimicrobial agents resulted in reduced MICs, suggesting a synergistic effect .
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound's potential in inhibiting cyclooxygenase (COX) enzymes has been explored.
Experimental Findings
- COX Inhibition : Preliminary results indicated that certain thiazole derivatives suppressed COX-1 and COX-2 activities with IC₅₀ values ranging from 19.45 μM to 42.1 μM . These results suggest that the compound may play a role in reducing inflammation.
- In Vivo Studies : Inflammation models using carrageenan-induced paw edema demonstrated that thiazole derivatives exhibited effects comparable to indomethacin, a known anti-inflammatory drug .
Cytotoxicity and Safety Profile
The safety profile of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one has also been evaluated.
Hemolytic Activity
The hemolytic activity of the compound was assessed to determine its toxicity levels:
- The results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting that the compound is relatively safe at therapeutic concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.
| Compound | Structure | MIC (μg/mL) | COX Inhibition (IC₅₀ μM) |
|---|---|---|---|
| 7b | Thiazole Derivative | 0.22 - 0.25 | 12.27 - 31.64 |
| Other Derivatives | Various | Varies | Varies |
The presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds by increasing their reactivity and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
